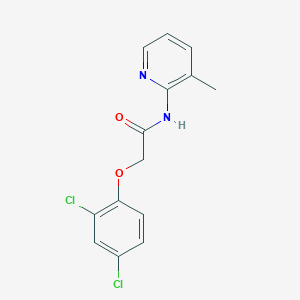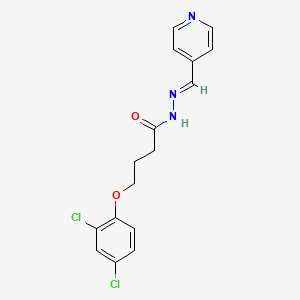
4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide, also known as PPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
作用机制
The mechanism of action of 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has been found to have a variety of biochemical and physiological effects on cells and organisms. In cancer cells, 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has been found to induce apoptosis, leading to the death of cancer cells. 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has also been found to have anti-inflammatory properties, reducing inflammation in cells and tissues.
实验室实验的优点和局限性
One of the main advantages of using 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide in lab experiments is its versatility. 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has been found to have potential applications in various fields of scientific research, making it a valuable tool for researchers. However, one of the limitations of using 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide in lab experiments is its toxicity. 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has been found to be toxic to certain cells and organisms, making it important for researchers to use caution when handling and using 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide in experiments.
未来方向
There are several future directions for the study of 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide. In medicine, further research is needed to fully understand the mechanism of action of 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide and its potential use in the treatment of cancer and inflammatory diseases. In agriculture, further research is needed to determine the optimal conditions for the use of 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide as a herbicide and growth regulator in plants. In environmental science, further research is needed to determine the effectiveness of 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide in the remediation of contaminated soil and water and its potential impact on the environment. Overall, the study of 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has the potential to lead to significant advancements in various fields of scientific research.
合成方法
4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide can be synthesized through a series of chemical reactions, including the condensation of 4-pyridinecarboxaldehyde and 4-(2,4-dichlorophenoxy)butyric acid hydrazide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide in its pure form.
科学研究应用
4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has been extensively studied for its potential use in various fields of scientific research. In medicine, 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells by inducing apoptosis. 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
In agriculture, 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has been found to have herbicidal properties, making it a potential alternative to traditional herbicides. 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has also been studied for its potential use as a growth regulator in plants, as it has been found to promote plant growth and increase crop yield.
In environmental science, 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has been studied for its potential use in the remediation of contaminated soil and water. 4-(2,4-dichlorophenoxy)-N'-(4-pyridinylmethylene)butanohydrazide has been found to be effective in removing heavy metals from contaminated soil and water, making it a potential candidate for the treatment of environmental pollution.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-13-3-4-15(14(18)10-13)23-9-1-2-16(22)21-20-11-12-5-7-19-8-6-12/h3-8,10-11H,1-2,9H2,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKISANPUAIZPGJ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NN=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)N/N=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]butanehydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



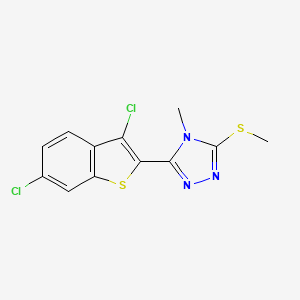
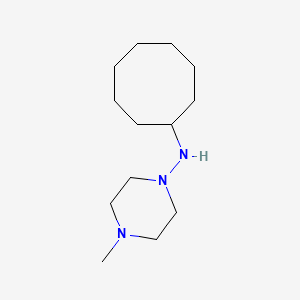

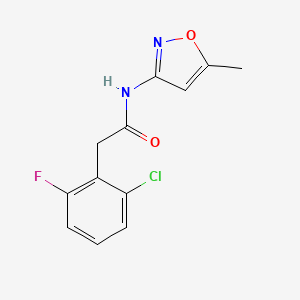
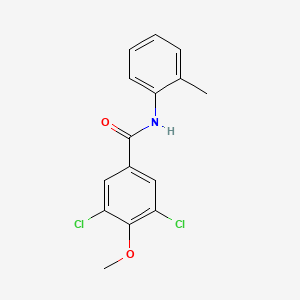

![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5692350.png)
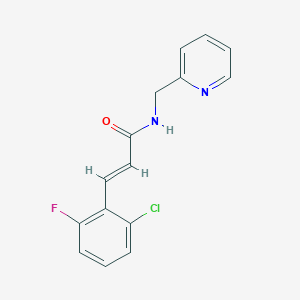
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)
![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)
